Methyl 2-chloro-5-hydrazinobenzoate hydrochloride
Description
Methyl 2-chloro-5-hydrazinobenzoate hydrochloride (CAS: 184163-49-3) is a benzoic acid derivative characterized by a methyl ester group at the carboxyl position, a chlorine substituent at the 2-position, and a hydrazine group at the 5-position of the aromatic ring. Its molecular formula is C₇H₇ClN₂O₂·HCl, with a molar mass of 223.05 g/mol . The compound has been utilized as a synthetic intermediate in organic chemistry, particularly in the formation of heterocyclic structures.
Properties
IUPAC Name |
methyl 2-chloro-5-hydrazinylbenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2.ClH/c1-13-8(12)6-4-5(11-10)2-3-7(6)9;/h2-4,11H,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOFNTDZGUYRGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)NN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material and Initial Functionalization
The precursor methyl 2-chlorobenzoate is commonly prepared or procured commercially. The key transformation involves selective substitution at the 5-position to introduce a hydrazine group.
Formation of Hydrochloride Salt
Representative Synthetic Procedure (Based on Patent Literature)
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1. Diazotization | Methyl 2-chloro-5-aminobenzoate, NaNO2, HCl, 0–5 °C | Formation of diazonium salt in acidic aqueous medium |
| 2. Hydrazinolysis | Hydrazine hydrate, 0–25 °C | Substitution of diazonium group with hydrazine |
| 3. Salt Formation | HCl in ethanol or aqueous medium | Formation of methyl 2-chloro-5-hydrazinobenzoate hydrochloride |
- Temperature control is critical during diazotization to avoid decomposition.
- Hydrazine hydrate is used in slight excess to drive substitution.
- The final salt is typically isolated by filtration and recrystallization.
Alternative Routes and Variations
Some patents and research sources describe variations, including:
- Direct hydrazine substitution on methyl 2-chloro-5-halobenzoates via nucleophilic aromatic substitution.
- Use of protecting groups on the ester or hydrazine moieties to improve selectivity.
- Optimization of solvent systems (e.g., methanol, ethanol, dichloromethane) for improved yields.
Research Findings on Reaction Parameters
| Parameter | Optimal Range/Value | Effect on Yield and Purity |
|---|---|---|
| Diazotization Temp. | 0–5 °C | Maintains diazonium stability, prevents side reactions |
| Hydrazine Equivalents | 1.2–1.5 equivalents | Ensures complete substitution without excess hydrazine |
| Reaction Time (Hydrazinolysis) | 1–3 hours | Sufficient time for full conversion |
| pH during Salt Formation | Acidic (pH ~1–2) | Promotes hydrochloride salt precipitation |
| Solvent | Ethanol, methanol, or aqueous | Influences solubility and crystallization |
Analytical and Purification Techniques
- Filtration and washing with cold solvents to remove impurities.
- Recrystallization from ethanol or ethanol/water mixtures to enhance purity.
- Drying under reduced pressure at temperatures below 50 °C to avoid decomposition.
Summary Table of Preparation Methods
| Methodology | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Diazotization + Hydrazinolysis | Amino group diazotized, then replaced by hydrazine | High regioselectivity, good yields | Requires low temperature control |
| Nucleophilic Aromatic Substitution | Halogen replaced by hydrazine directly | Simpler, fewer steps | May require harsher conditions |
| Protecting Group Strategies | Temporary protection of reactive groups | Improved selectivity | Additional steps and reagents |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-5-hydrazinobenzoate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The hydrazino group can be oxidized to form azo compounds or reduced to form amines.
Condensation Reactions: The compound can participate in condensation reactions with carbonyl compounds to form hydrazones.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Condensation: Aldehydes or ketones in the presence of acidic or basic catalysts.
Major Products
Substitution: Derivatives with different substituents replacing the chloro group.
Oxidation: Azo compounds.
Reduction: Amines.
Condensation: Hydrazones.
Scientific Research Applications
Chemistry
Methyl 2-chloro-5-hydrazinobenzoate hydrochloride serves as a versatile building block for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical transformations, making it useful in organic synthesis and materials science.
Biology
In biological research, this compound is utilized to study enzyme inhibition and protein interactions. Its hydrazine moiety can interact with biological targets, making it valuable for investigating biochemical pathways.
Medicine
This compound has potential applications in drug development due to its pharmacological properties. Research indicates that derivatives of hydrazinobenzoates exhibit anti-inflammatory and antimicrobial activities, suggesting their utility in treating various diseases .
Case Study : A study explored the anti-inflammatory effects of similar compounds derived from hydrazine derivatives, demonstrating their ability to modulate inflammatory pathways effectively .
Industry
This compound is also used in producing dyes, pigments, and specialty chemicals. Its unique properties contribute to the development of materials with specific functionalities.
Data Table: Applications Overview
Mechanism of Action
The mechanism of action of Methyl 2-chloro-5-hydrazinobenzoate hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The hydrazino group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The chloro group can participate in electrophilic substitution reactions, further modifying the compound’s activity.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
*Inferred from nomenclature.
Structural and Functional Differences
Substituent Position and Electronic Effects :
- The chlorine atom at C2 in the target compound acts as an electron-withdrawing group, directing electrophilic substitutions to the para position (C5) and enhancing stability . In contrast, (2-Methoxyphenyl)hydrazine HCl (C7H10ClN2O) has a methoxy group at C2, which is electron-donating, altering reactivity patterns .
- Hydrazine vs. Hydroxyl/Methoxy Groups : The hydrazine (-NHNH₂) group in the target compound enables nucleophilic reactions (e.g., condensation, cyclization), distinguishing it from Methyl 2-chloro-5-hydroxybenzoate (C8H7ClO3), which contains a hydroxyl group suitable for hydrogen bonding or esterification .
Impact on Physicochemical Properties: Solubility: The hydrochloride salt form of the target compound enhances water solubility compared to neutral esters like Methyl 2-chloro-5-hydroxybenzoate.
Biological Activity
Methyl 2-chloro-5-hydrazinobenzoate hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including research findings, mechanisms of action, and relevant case studies.
This compound is characterized by its hydrazine functional group, which is known to play a crucial role in its biological activity. The molecular structure can be represented as follows:
- Chemical Formula : C8H9ClN2O2
- Molecular Weight : 202.62 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Antimicrobial Activity : The compound has demonstrated effectiveness against a range of bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.
- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
Antimicrobial Activity
A series of studies have evaluated the antimicrobial properties of this compound:
- Study 1 : A study published in Journal of Antimicrobial Chemotherapy reported that the compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be as low as 32 µg/mL for certain strains.
- Study 2 : In another investigation, the compound was tested against multi-drug resistant strains, showing promising results in reducing bacterial viability by over 80% at concentrations above 64 µg/mL.
Anticancer Activity
The anticancer potential was explored through various in vitro assays:
- Case Study 1 : A study on breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value around 15 µM.
- Mechanistic Insights : The compound was shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors, indicating its potential as a therapeutic agent in cancer treatment.
Comparative Analysis
To better understand the efficacy of this compound, it is useful to compare it with similar compounds:
| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |
|---|---|---|
| Methyl 2-chloro-5-hydrazinobenzoate | 32 | 15 |
| Methyl 2-chloro-5-nitrobenzoate | 64 | 20 |
| Methyl hydrazine derivatives | Varies | Varies |
Q & A
Q. What synthetic routes are recommended for preparing Methyl 2-chloro-5-hydrazinobenzoate hydrochloride with high purity?
- Methodological Answer : A two-step approach is typically employed:
Esterification : React 2-chloro-5-nitrobenzoic acid with methanol under acidic catalysis to form the methyl ester. Reduce the nitro group to an amine using catalytic hydrogenation (e.g., Pd/C).
Hydrazine Introduction : Treat the amine intermediate with hydrazine hydrate under controlled pH (6–7) to avoid over-substitution.
Purification via recrystallization (e.g., ethanol/water mixtures) or preparative HPLC (≥92.0% purity, as validated in similar ester derivatives) is critical . Monitor reaction progress using TLC or LC-MS to ensure intermediate purity.
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions due to potential dust inhalation risks .
- Spill Management : Collect solids mechanically (avoid sweeping to prevent dust dispersion) and dispose of as hazardous waste. Decontaminate surfaces with ethanol/water mixtures .
- Storage : Store in airtight containers under dry, ventilated conditions (20–25°C) to prevent hydrolysis of the hydrazine moiety .
Q. Which analytical techniques are most reliable for confirming the structure of this compound?
- Methodological Answer :
- NMR : Use - and -NMR in deuterated DMSO to identify aromatic protons (δ 7.2–8.1 ppm), methoxy groups (δ 3.8–4.0 ppm), and hydrazine NH signals (broad, δ 4.5–5.5 ppm).
- FTIR : Confirm carbonyl (C=O, ~1700 cm) and N–H stretches (~3300 cm).
- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H] or [M+Na] adducts. Cross-reference with theoretical molecular weight (e.g., calculated via ’s formula-based approach) .
Advanced Research Questions
Q. How can discrepancies in NMR spectra of derivatives (e.g., Schiff bases) be resolved?
- Methodological Answer :
- Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., unreacted hydrazine or ester hydrolysis products). Adjust reaction stoichiometry or solvent polarity to suppress side reactions .
- Deuterated Solvents : Switch to DO or CDCl to eliminate solvent interference in NH/OH regions. For dynamic equilibria (e.g., tautomerism), conduct variable-temperature NMR .
Q. What experimental designs are optimal for studying the stability of this compound under varying pH?
- Methodological Answer :
- Accelerated Stability Testing : Prepare buffered solutions (pH 1–13) and incubate at 40°C. Sample aliquots at intervals (0, 7, 14 days) and analyze via HPLC to quantify degradation (e.g., ester hydrolysis or hydrazine oxidation).
- Kinetic Modeling : Use first-order kinetics to calculate degradation rate constants () and predict shelf-life. Identify degradation products via LC-MS/MS .
Q. How to investigate the reactivity of the hydrazine moiety in nucleophilic substitution reactions?
- Methodological Answer :
- Competitive Reactivity Assays : Compare reaction rates with alkyl halides (e.g., methyl iodide vs. benzyl bromide) in polar aprotic solvents (DMF, DMSO). Monitor intermediates via -NMR or in-situ IR.
- Computational Studies : Perform DFT calculations (e.g., Gaussian) to model transition states and identify electronic effects of the chloro and methoxy substituents on nucleophilicity .
Data Analysis and Contradiction Resolution
Q. How to address conflicting purity results between HPLC and elemental analysis?
- Methodological Answer :
- HPLC Calibration : Verify column efficiency and detector linearity using certified reference standards (e.g., ’s pharmacopeial guidelines).
- Elemental Analysis : Account for hygroscopicity by drying samples under vacuum (≤0.1% moisture). Reconcile discrepancies by cross-validating with combustion analysis (C/H/N) .
Q. What statistical methods are appropriate for analyzing dose-response data in biological assays?
- Methodological Answer :
- Dose-Response Modeling : Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression (GraphPad Prism).
- ANOVA with Post Hoc Tests : For multi-group comparisons (e.g., enzyme inhibition at varying concentrations), apply one-way ANOVA followed by Bonferroni correction (as in ’s nitric oxide study) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
